
3,5-Bis(trifluoromethyl)benzyl bromide
説明
Synthesis Analysis
The synthesis of 3,5-bis(trifluoromethyl)benzyl bromide derivatives can be achieved through different synthetic routes. For instance, Pozzi et al. (2009) demonstrated the preparation of a fluorous catalyst derived from 3,5-bis(perfluorooctyl)benzyl bromide for use in solid-liquid phase-transfer catalysis reactions, showcasing the versatility of the trifluoromethyl benzyl bromide backbone in synthesis (Pozzi et al., 2009). Another method, presented by Porwisiak and Schlosser (1996), involves the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, highlighting a foundational approach for generating benzyl bromide derivatives through bromination in acidic media (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The structure of compounds related to 3,5-bis(trifluoromethyl)benzyl bromide, such as those involving bromonium ions, provides insight into the electronic and steric effects imparted by the trifluoromethyl groups. For example, Neverov et al. (2003) discussed the molecular structures of bromonium ions, which are key intermediates in reactions involving bromine. These studies can inform on the reactivity and stability of the benzyl bromide derivatives (Neverov et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of 3,5-bis(trifluoromethyl)benzyl bromide allows for its use in various transformations. Leazer et al. (2003) developed an improved and efficient method for the bromination of 3,5-bis(trifluoromethyl)benzene, paving the way for the synthesis of Grignard reagents that are pivotal in creating advanced intermediates. This work underscores the chemical properties that make these compounds valuable in synthetic chemistry (Leazer et al., 2003).
Physical Properties Analysis
The physical properties of 3,5-bis(trifluoromethyl)benzyl bromide derivatives, such as their phase behavior, solubility, and stability, are crucial for their application in synthesis. The work by Xiao-rui (2006) on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, offers insights into the effects of reaction conditions on yield and purity, which are directly related to the physical properties of these materials (Zhou Xiao-rui, 2006).
Chemical Properties Analysis
The chemical properties of 3,5-bis(trifluoromethyl)benzyl bromide, including its reactivity towards nucleophiles, electrophiles, and its role in catalysis, are key to its utility in organic synthesis. Studies such as those by Kang et al. (2008) on the synthesis of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins illustrate the compound's utility in constructing complex molecules with unique optical and electrochemical properties, highlighting the broad range of chemical properties afforded by the trifluoromethyl groups (Kang et al., 2008).
科学的研究の応用
Application 1: Lithium-Sulfur Batteries
- Summary of the Application : “3,5-Bis(trifluoromethyl)benzyl bromide” is used to modify triazine-based covalent organic frameworks in lithium-sulfur batteries. This modification helps suppress the shuttle effect of polysulfides, which is a significant obstacle to the commercialization of these batteries .
- Methods of Application : A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized. The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides .
- Results or Outcomes : The modification led to improved capacity and cyclic stability of lithium-sulfur batteries. Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Application 2: Derivatization Reagent
Safety And Hazards
3,5-Bis(trifluoromethyl)benzyl bromide is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLQGZVLWOURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186001 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzyl bromide | |
CAS RN |
32247-96-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32247-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032247964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




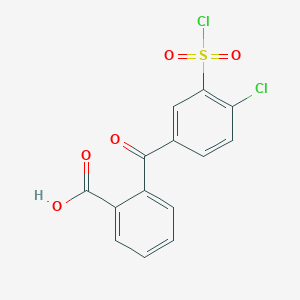
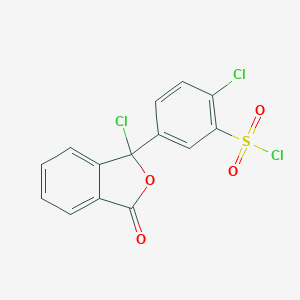
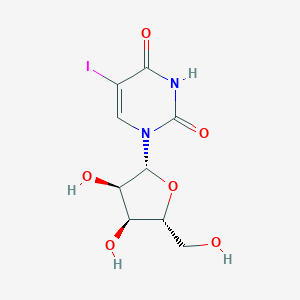
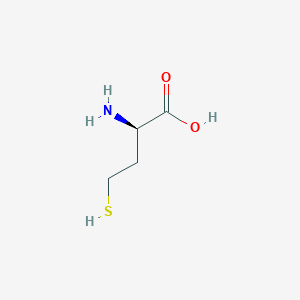
![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)


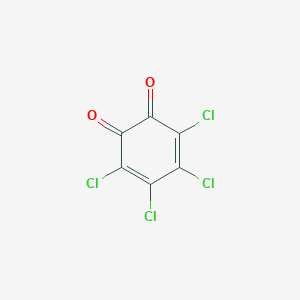
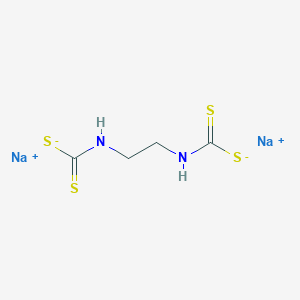
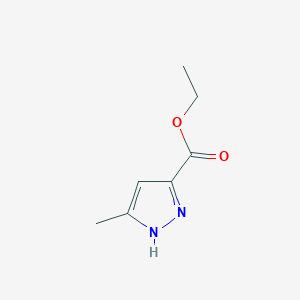
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)
![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)
